N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide
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Overview
Description
N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a triazoloquinoline core and a benzo[d]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazoloquinoline core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzo[d]thiazole moiety is then introduced via a nucleophilic substitution reaction, followed by the formation of the acetamide linkage through an amidation reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the nitro groups if present in the structure.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or benzo[d]thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinoline or benzo[d]thiazole rings .
Scientific Research Applications
N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide involves intercalation into DNA, disrupting the replication process and inhibiting the activity of specific enzymes involved in cell proliferation. This compound targets molecular pathways that are crucial for cancer cell survival, making it a promising candidate for anticancer drug development .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]quinoxaline derivatives: These compounds share a similar triazoloquinoline core and are also studied for their anticancer properties.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds have a pyrazine ring instead of a quinoline ring and are explored for their kinase inhibition properties.
[1,2,4]triazolo[1,5-c]quinazoline derivatives: These compounds have a quinazoline ring and are investigated for their antimicrobial and anticancer activities.
Uniqueness
N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]quinolin-1-ylsulfanyl}acetamide is unique due to its specific combination of a triazoloquinoline core and a benzo[d]thiazole moiety, which imparts distinct DNA intercalation and enzyme inhibition properties. This makes it a valuable compound for targeted anticancer therapies .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N5OS2/c31-23(15-32-25-29-28-22-14-11-16-5-1-3-7-20(16)30(22)25)26-18-12-9-17(10-13-18)24-27-19-6-2-4-8-21(19)33-24/h1-14H,15H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPHKSJXLMDIMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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